2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide
Description
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines elements of indene, furan, and hydrazinecarbothioamide
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoylamino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12(24-15-8-7-13-4-2-5-14(13)10-15)17(22)20-21-18(25)19-11-16-6-3-9-23-16/h3,6-10,12H,2,4-5,11H2,1H3,(H,20,22)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFITMBTNZYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1=CC=CO1)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the indene and furan derivatives. The key steps include:
Preparation of 2,3-dihydro-1H-inden-5-yloxy compound: This involves the reaction of indene with appropriate reagents to introduce the oxy group at the 5-position.
Formation of the propanoyl intermediate: The 2,3-dihydro-1H-inden-5-yloxy compound is then reacted with propanoyl chloride under suitable conditions to form the propanoyl intermediate.
Introduction of the hydrazinecarbothioamide group: The propanoyl intermediate is then reacted with hydrazinecarbothioamide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
- 2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide
- 1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Uniqueness
2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of indene, furan, and hydrazinecarbothioamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
